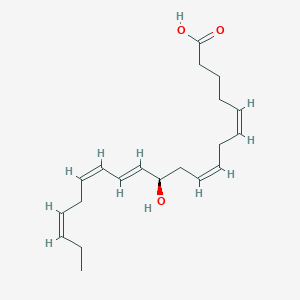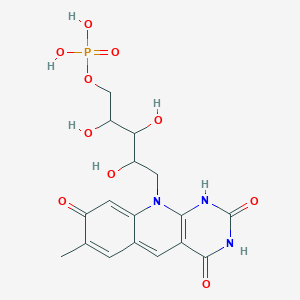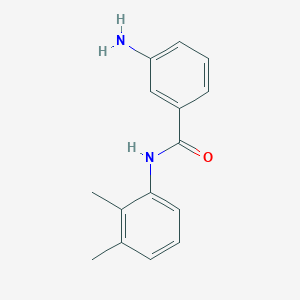
3-amino-N-(2,3-dimethylphenyl)benzamide
説明
Synthesis Analysis
3-amino-N-(2,3-dimethylphenyl)benzamide and its derivatives are synthesized through various methods, including the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields with simple workup processes (Sabbaghan & Hossaini, 2012). Another synthesis pathway involves the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol, leading to a mixture of quinazoline- and 1,3-benzoxazole derivatives (Villalgordo, Vincent, & Heimgartner, 1990).
Molecular Structure Analysis
The molecular structure of 3-amino-N-(2,3-dimethylphenyl)benzamide has been characterized by crystallographic studies, demonstrating the trans conformation of the H—N—C=O units and the near orthogonal orientation of the benzoyl and aniline rings (Gowda et al., 2008).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its role as a precursor for the synthesis of anticonvulsant and antimycobacterial agents, highlighting its reactivity and potential for generating biologically active derivatives (Lambert et al., 1995); (Dokorou et al., 2004).
Physical Properties Analysis
The physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies on related benzamide derivatives provide insights into their solid-state structures, characterized by hydrogen bonding and π-interactions, which could be analogous to the physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide are reflective of its functional groups and molecular structure, allowing for various interactions and reactivities. The presence of the amino and benzamide groups enable it to undergo specific chemical reactions and form bonds that are central to its application in synthesizing pharmacologically active compounds (Guirado et al., 2002).
科学的研究の応用
Anticonvulsant Activities
- Synthesis and Anticonvulsant Activity : New derivatives of 3-amino-N-(2,3-dimethylphenyl)benzamide were synthesized and evaluated for anticonvulsant properties, showing superior effectiveness compared to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
- Comparative Anticonvulsant Activity and Neurotoxicity : The compound was compared with other antiepileptic drugs, demonstrating potent anticonvulsant effects in maximal electroshock seizure models in mice and rats (Clark Cr, 1988).
- Discovery and Anticonvulsant Activity of Potent Metabolic Inhibitor : It showed effective anticonvulsant activity in animal models, particularly in antagonizing maximal electroshock-induced seizures (Robertson et al., 1987).
Pharmacokinetic Studies
- Metabolism, Disposition, and Pharmacokinetics : The metabolism and pharmacokinetics of the compound were studied in rats, revealing insights into its absorption, distribution, and metabolic pathways (Potts et al., 1989).
- Liquid Chromatographic Determination : A method for determining the concentrations of the compound in rat serum and urine was developed, facilitating pharmacokinetic studies (Dockens et al., 1987).
Structural and Synthesis Studies
- N-(2,6-Dimethylphenyl)benzamide Structure Analysis : The crystal structure of the title compound was analyzed, providing insights into its molecular conformation and interactions (Gowda et al., 2008).
- Synthesis of Derivatives for Biological Applications : Various derivatives of the compound were synthesized, aiming at potential biological applications (Noubade et al., 2009).
特性
IUPAC Name |
3-amino-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGORUYGVLRARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424186 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,3-dimethylphenyl)benzamide | |
CAS RN |
102630-86-4 | |
| Record name | 3-amino-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

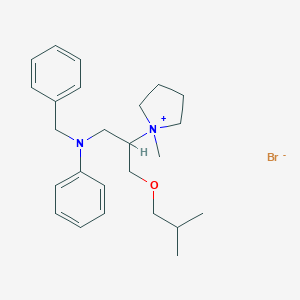
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
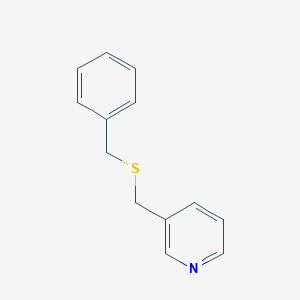
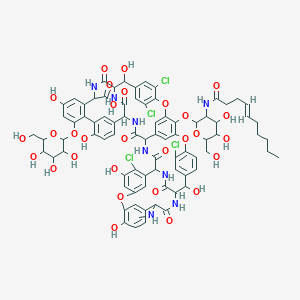

![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
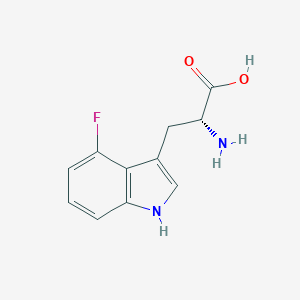
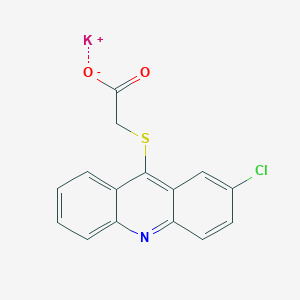
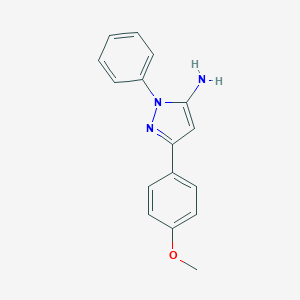
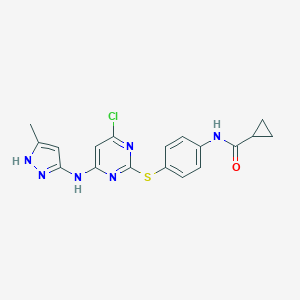
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
